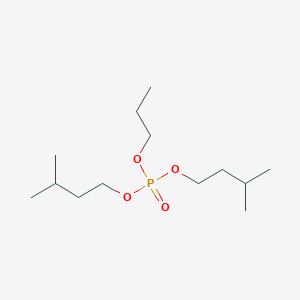
Bis(3-methylbutyl) propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methylbutyl) propyl phosphate: is an organophosphate compound with the molecular formula C13H29O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 3-methylbutyl groups and a propyl phosphate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbutyl) propyl phosphate typically involves the reaction of 3-methylbutanol with propyl phosphoric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
3-methylbutanol+propyl phosphoric acid→bis(3-methylbutyl) propyl phosphate+water
The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure consistency and purity of the product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Bis(3-methylbutyl) propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Bis(3-methylbutyl) propyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant, plasticizer, and additive in various industrial products.
作用機序
The mechanism of action of bis(3-methylbutyl) propyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes. The phosphate group plays a crucial role in its binding affinity and specificity towards target molecules. The pathways involved include phosphorylation and dephosphorylation reactions, which are essential for regulating various biochemical processes.
類似化合物との比較
- Bis(2-methylbutyl) propyl phosphate
- Bis(3-methylbutyl) ethyl phosphate
- Bis(3-methylbutyl) butyl phosphate
Comparison: Bis(3-methylbutyl) propyl phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the propyl group can influence its hydrophobicity and interaction with biological membranes, making it more or less effective in certain applications.
特性
CAS番号 |
646450-39-7 |
|---|---|
分子式 |
C13H29O4P |
分子量 |
280.34 g/mol |
IUPAC名 |
bis(3-methylbutyl) propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-6-9-15-18(14,16-10-7-12(2)3)17-11-8-13(4)5/h12-13H,6-11H2,1-5H3 |
InChIキー |
AUMGLEPKUIFTNK-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(OCCC(C)C)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















